molecular formula C12H19N7O2 B11655857 methyl N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoalaninate

methyl N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoalaninate

Cat. No.: B11655857
M. Wt: 293.33 g/mol
InChI Key: VGSCFWYKEUVVHX-UHFFFAOYSA-N
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Description

METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes and ketones.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions may yield various heterocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Mechanism of Action

The mechanism of action of METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H19N7O2

Molecular Weight

293.33 g/mol

IUPAC Name

methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]propanoate

InChI

InChI=1S/C12H19N7O2/c1-8(9(20)21-6)19(7-13)12-15-10(17(2)3)14-11(16-12)18(4)5/h8H,1-6H3

InChI Key

VGSCFWYKEUVVHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N(C#N)C1=NC(=NC(=N1)N(C)C)N(C)C

Origin of Product

United States

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